molecular formula C24H30O8 B1671535 Epiyangambin CAS No. 24192-64-1

Epiyangambin

Cat. No.: B1671535
CAS No.: 24192-64-1
M. Wt: 446.5 g/mol
InChI Key: HRLFUIXSXUASEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epiyangambin is a competitive antagonist of the platelet-activating factor receptor (PAF). It inhibits PAF-induced platelet aggregation in a dose-dependent manner . It also inhibits the growth of human colon cancer cells (SW480 cells) . This compound is a phytotoxic lignan, showing inhibition of seed germination of Agrostis stolonifera cv. penncross (Poaceae) and inhibition of development of Lactuca sativa L. (Asteraceae) seedlings .


Molecular Structure Analysis

This compound has a molecular weight of 446.49 and a formula of C24H30O8 . Its structure is classified as Phenylpropanoids Lignans .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 446.49 and a formula of C24H30O8 . It is a powder and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Epiyangambin, isolated from the twigs of Hernandia ovigera, has shown significant inhibition of the transformation of murine epidermal JB6 cells. This suggests its potential application in antimicrobial and antifungal treatments. The compound demonstrated an IC50 value of 0.4 microg/mL, indicating its effectiveness in inhibiting cell transformation and possibly providing a basis for developing new antimicrobial agents (Gu et al., 2002).

Phytochemical Analysis

This compound has been identified as a bioactive compound in various plant species. A study focusing on the phytochemical and spectral analysis of the methanolic extracts of Murraya koenigii leaves identified this compound among other compounds. This phytochemical analysis is crucial for understanding the medicinal and therapeutic properties of plants used in traditional medicine (Moni et al., 2019).

Mechanism of Action

Target of Action

Epiyangambin primarily targets the Platelet Activating Factor Receptor (PAF) . PAF is a potent phospholipid mediator involved in various physiological processes, including inflammation and platelet aggregation . This compound acts as a competitive antagonist of PAF .

Mode of Action

This compound interacts with the PAF receptor in a competitive manner, inhibiting PAF-induced platelet aggregation . This means that this compound binds to the PAF receptor, preventing PAF from exerting its effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PAF signaling pathway . By inhibiting PAF-induced platelet aggregation, this compound can modulate the inflammatory response . It has been found to lower the production of inflammatory mediators such as NO, PGE 2, IL-6, and TNF-α .

Pharmacokinetics

Its ability to inhibit paf-induced platelet aggregation both in vitro and in vivo suggests that it has bioavailability and can reach its target in the body .

Result of Action

This compound has been found to reduce the intracellular viability of Leishmania species in a concentration-dependent manner . It also inhibits the growth of human colon cancer cells (SW480 cells) . These results indicate that this compound has potential therapeutic applications in the treatment of diseases such as leishmaniasis and colon cancer .

Action Environment

The action of this compound can be influenced by the environment in which it is present. For instance, the production and pattern of lignans like this compound were found to be dependent on the origin of the plant material and the plant organ

Future Directions

While there are some studies on the effects of Epiyangambin, more research is needed to fully understand its potential therapeutic uses. For instance, its leishmanicidal and immunomodulatory effects could be further investigated . Additionally, its potential anti-diabetic, anti-inflammatory, and analgesic properties could be explored .

Biochemical Analysis

Biochemical Properties

Epiyangambin interacts with the platelet-activating factor receptor (PAF), a protein involved in various biochemical reactions . It inhibits PAF-induced platelet aggregation in a dose-dependent manner, indicating a competitive antagonism . This means that this compound and PAF compete for the same binding site on the PAF receptor .

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, it inhibits the growth of human colon cancer cells (SW480 cells) in a dose-dependent manner . In addition, it has been found to reduce the intracellular viability of Leishmania species, a type of parasite, in a concentration-dependent manner .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the PAF receptor. By binding to this receptor, it prevents PAF from activating the receptor, thereby inhibiting the biochemical reactions that would normally follow PAF receptor activation .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For example, it has been shown to inhibit the growth of SW480 cells in a dose-dependent manner over a 24-hour period

Dosage Effects in Animal Models

In animal models, this compound has been shown to significantly inhibit PAF-induced thrombocytopenia in rats when administered at a dose of 20 mg/kg

Metabolic Pathways

Given its role as a PAF receptor antagonist, it is likely involved in the metabolic pathways related to platelet activation and aggregation

Properties

IUPAC Name

3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLFUIXSXUASEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40868888
Record name 1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24192-64-1, 80780-43-4
Record name NSC172767
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172767
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC83441
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83441
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epiyangambin
Reactant of Route 2
Epiyangambin
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Epiyangambin
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Epiyangambin
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Epiyangambin
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Epiyangambin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.